molecular formula C16H18O2 B12573228 [(Benzyloxy)(ethoxy)methyl]benzene CAS No. 190060-47-0

[(Benzyloxy)(ethoxy)methyl]benzene

Katalognummer: B12573228
CAS-Nummer: 190060-47-0
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: PNNHDYOYZSRBLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Benzyloxy)(ethoxy)methyl]benzene is an organic compound that features a benzene ring substituted with benzyloxy and ethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Benzyloxy)(ethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol is replaced by an ethoxy group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: [(Benzyloxy)(ethoxy)methyl]benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can convert the benzyloxy group into a carboxylic acid group.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzyloxy group into a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Nitrobenzene, halobenzene derivatives.

Wissenschaftliche Forschungsanwendungen

[(Benzyloxy)(ethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(Benzyloxy)(ethoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methoxymethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethoxybenzene: Lacks the benzyloxy group, simpler structure.

    Benzyloxybenzene: Contains only the benzyloxy group without the ethoxy group.

Uniqueness

[(Benzyloxy)(ethoxy)methyl]benzene is unique due to the presence of both benzyloxy and ethoxy groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

190060-47-0

Molekularformel

C16H18O2

Molekulargewicht

242.31 g/mol

IUPAC-Name

[ethoxy(phenyl)methoxy]methylbenzene

InChI

InChI=1S/C16H18O2/c1-2-17-16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3

InChI-Schlüssel

PNNHDYOYZSRBLH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CC=CC=C1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.